8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one
CAS No.: 2034426-31-6
Cat. No.: VC5247993
Molecular Formula: C20H17NO7
Molecular Weight: 383.356
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034426-31-6 |
|---|---|
| Molecular Formula | C20H17NO7 |
| Molecular Weight | 383.356 |
| IUPAC Name | 8-methoxy-3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]chromen-2-one |
| Standard InChI | InChI=1S/C20H17NO7/c1-11-6-13(8-17(22)26-11)27-14-9-21(10-14)19(23)15-7-12-4-3-5-16(25-2)18(12)28-20(15)24/h3-8,14H,9-10H2,1-2H3 |
| Standard InChI Key | OHQPOONBBUSKFR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Introduction
Chemical Structure and Molecular Properties
The compound’s molecular formula is C₂₀H₁₇NO₇, with a molecular weight of 383.356 g/mol. Its IUPAC name systematically describes the coumarin backbone (2H-chromen-2-one), an 8-methoxy group, and a 3-position azetidine-1-carbonyl moiety linked to a 6-methyl-2-oxo-2H-pyran-4-yl ether. Key structural features include:
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Coumarin core: A bicyclic framework known for UV fluorescence and π-π stacking interactions.
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Azetidine ring: A four-membered nitrogen-containing heterocycle contributing to conformational rigidity.
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Pyranyl ether: A substituted oxypyran fragment that may enhance solubility or target binding.
The Standard InChIKey (OHQPOONBBUSKFR-UHFFFAOYSA-N) and SMILES (CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O) provide unambiguous identifiers for computational modeling.
Synthetic Methodologies
Core Coumarin Synthesis
The 2H-chromen-2-one scaffold is typically synthesized via Pechmann condensation, where 2-hydroxy-3-methoxybenzaldehyde reacts with ethyl acetoacetate under acidic or catalytic conditions. Source reports a solvent-free variant using piperidine, achieving 94% yield for 3-acetyl-8-methoxy-2H-chromen-2-one .
Azetidine-Pyranyl Ether Incorporation
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α-Bromination: The acetyl group at C3 undergoes bromination with CuBr₂ in ethyl acetate, yielding 3-(2-bromoacetyl)-8-methoxy-2H-chromen-2-one (65% yield) .
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Thiazole Cyclization: Reaction with thiourea in ethanol produces 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one, a key intermediate .
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Acylation: Condensation with acid chlorides in pyridine introduces the azetidine-carbonyl-pyranyl ether sidechain, though specific details for this step require extrapolation from analogous syntheses .
Biological Activities and Mechanisms
Antimicrobial and Antifungal Effects
Derivatives bearing thiazole-amide groups demonstrate broad-spectrum activity:
| Microbial Target | MIC (µg/mL) | Compound Analog |
|---|---|---|
| Staphylococcus aureus | 250 | NS-18 |
| Escherichia coli | >1000 | NS-1 |
| Candida albicans | 500 | NS-19 |
Mechanistically, these effects may arise from membrane disruption or inhibition of microbial enzymes like dihydrofolate reductase .
Spectral Characterization
Critical spectroscopic data for structural validation include:
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H-NMR | δ 4.00 (s, 3H, OCH₃), 7.11–8.20 (m, Ar-H) | |
| FT-IR | 1718 cm⁻¹ (C=O, coumarin), 1577 cm⁻¹ (amide) | |
| LCMS | m/z 379 (M+H) |
Research Gaps and Future Directions
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Solubility Optimization: Current data lack solubility parameters, necessitating formulation studies.
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In Vivo Efficacy: Preclinical models are required to validate anticancer and antimicrobial activity.
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Target Identification: Proteomic studies could elucidate binding partners, such as HDACs or PARP enzymes.
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